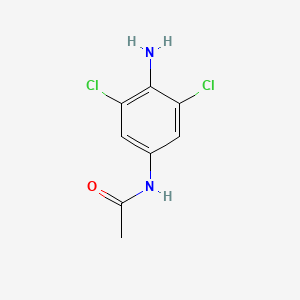

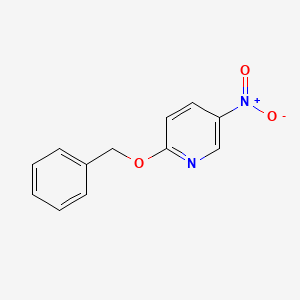

2-(Benzyloxy)-5-nitropyridine

Übersicht

Beschreibung

2-(Benzyloxy)-5-nitropyridine is a compound of interest in various fields of chemistry due to its unique structural features and potential for applications in materials science and organic synthesis. Its structure is characterized by the presence of a nitro group and a benzyloxy substituent on a pyridine ring, which significantly influences its chemical behavior and properties.

Synthesis Analysis

The synthesis of related nitropyridine compounds involves strategic functionalization of the pyridine ring. For example, the synthesis of 2-aminopyridinium para-nitrobenzoate, a structurally related compound, was achieved by reacting 2-aminopyridine with para-nitro benzoic acid, showcasing the versatility of nitropyridines in forming novel optoelectronic crystals (Periyasamy et al., 2007). Such methodologies can be adapted for synthesizing 2-(Benzyloxy)-5-nitropyridine by incorporating the benzyloxy group into the reaction scheme.

Molecular Structure Analysis

The molecular structure of nitropyridines has been studied extensively. For instance, the structure of 3-benzyloxy-2-nitropyridine was investigated using X-ray crystallography, revealing that the nitro group is tilted out of the pyridine ring plane, which is mainly attributed to electron repulsions (Sun et al., 2012). This insight into the structural dynamics can be extended to understand the molecular geometry of 2-(Benzyloxy)-5-nitropyridine.

Chemical Reactions and Properties

Nitropyridines participate in various chemical reactions, including nucleophilic substitutions, which are influenced by the position of the nitro group. The kinetics of reactions involving 2-chloro-5-nitropyridines with nucleophiles like piperidine have been studied, highlighting the reactivity of nitropyridines in organic synthesis (Hamed, 1997). Such reactions are crucial for further functionalization of 2-(Benzyloxy)-5-nitropyridine.

Physical Properties Analysis

The physical properties of nitropyridines, such as melting points, solubility, and crystalline structure, are significantly affected by substituents on the pyridine ring. Analyzing related compounds provides insights into how structural variations influence these properties. Vibrational studies and quantum chemical calculations offer detailed information on the physical characteristics of nitro derivatives of aminopyridines (Bryndal et al., 2012), which can be correlated to the physical properties of 2-(Benzyloxy)-5-nitropyridine.

Chemical Properties Analysis

The chemical properties of 2-(Benzyloxy)-5-nitropyridine, such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, can be deduced from studies on similar nitropyridine compounds. For example, the reactivity and potential pathways to 2,5-disubstituted pyridines through substitution reactions of 5-nitropyridine-2-sulfonic acid were explored, demonstrating the versatility of nitropyridines in synthetic chemistry (Bakke & Sletvold, 2003).

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

Summary of the Application

2-Benzyloxy-1-methylpyridinium triflate, a derivative of 2-(Benzyloxy)-5-nitropyridine, is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .

Methods of Application

The active reagent is delivered in situ through N-methylation of 2-benzyloxypyridine . The choice of solvent (toluene vs. trifluoro-toluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are also considered .

Results or Outcomes

Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxypyridine .

Synthesis of Novel Chalcones Derivatives

Specific Scientific Field

Pharmaceutical and Medicinal Chemistry

Summary of the Application

Chalcones derivatives have wide applications in Pharmaceutical and medicinal chemistry. 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one Compounds were synthesized by coupling with aromatic substituted .

Methods of Application

The compounds were synthesized by coupling with aromatic substituted aldehyde .

Results or Outcomes

The synthesized compounds were characterized by IR, 13C NMR ,1H NMR, and Mass spectra. They were screened for antimicrobial activity .

[1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines

Specific Scientific Field

Summary of the Application

The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been studied. This process has shown some limitations, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .

Methods of Application

The rearrangement was attempted with aza- and thia-analogues, but these were unsuccessful due to competing processes .

Results or Outcomes

The study revealed the limitations of the Wittig rearrangement of such systems .

Benzylic Oxidations and Reductions

Specific Scientific Field

Summary of the Application

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This is supported by the susceptibility of alkyl side-chains to oxidative reactions .

Methods of Application

The activation is achieved through SN1, SN2, and E1 reactions of benzylic halides .

Results or Outcomes

Eigenschaften

IUPAC Name |

5-nitro-2-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-14(16)11-6-7-12(13-8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSNUJNCJUGMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304284 | |

| Record name | 2-benzyloxy-5-nitro-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-5-nitropyridine | |

CAS RN |

75926-54-4 | |

| Record name | NSC165277 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzyloxy-5-nitro-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d]thiazol-2-yloxy)acetic acid](/img/structure/B1267729.png)

![n-[4-Chloro-3-(trifluoromethyl)phenyl]formamide](/img/structure/B1267730.png)

![2,5-Bis[(4-chlorophenyl)methylene]cyclopentanone](/img/structure/B1267743.png)